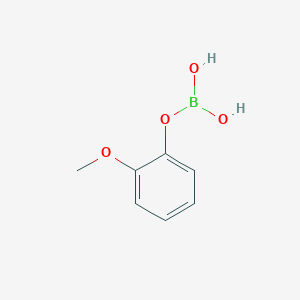

(2-Methoxyphenyl)boric acid

Description

It consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science. Its reactivity is influenced by the electron-donating methoxy group, which modulates the boronic acid's Lewis acidity and steric profile, enhancing its utility in catalytic systems.

Properties

Molecular Formula |

C7H9BO4 |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

(2-methoxyphenoxy)boronic acid |

InChI |

InChI=1S/C7H9BO4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,9-10H,1H3 |

InChI Key |

YVCYOVLYYZRNJC-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

(2-Methoxyphenyl)boric acid (CAS 5720-06-9) is a versatile arylboronic acid widely employed in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. These reactions are catalyzed by palladium complexes and typically use bases like potassium carbonate or sodium carbonate. Below are key examples of its applications, summarized in the table:

| Reaction Example | Substrate | Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|

| 1. Coupling with bromoisoquinoline | Bromoisoquinoline [1532-71-4] | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/water (3:1) | 50°C | 12 h | 73.6% |

| 2. Coupling with tert-butyl 4-bromo-2-nitrobenzoate | tert-butyl 4-bromo-2-nitrobenzoate [890315-72-7] | PdCl₂(PPh₃)₂ (0.14 g) | Na₂CO₃ | 1,2-dimethoxyethane/water | Reflux (~100°C) | 2.5 h | 82% |

| 3. Coupling with 2-bromopyridine-4-carbaldehyde | 2-Bromopyridine-4-carbaldehyde | Pd(PPh₃)₄ (0.04 mmol) | K₂CO₃ | Toluene/ethanol | 92°C | 3 h | 73.6% |

| 4. Coupling with 1-bromo-4-chloro-2,5-difluorobenzene | 1-Bromo-4-chloro-2,5-difluorobenzene [172921-33-4] | Pd(PPh₃)₄ (0.528 mmol) | K₂CO₃ | Toluene/water | Reflux (~110°C) | 30 h | 82% |

Key Observations

-

Catalyst selection : Pd(PPh₃)₄ is commonly used, while PdCl₂(PPh₃)₂ is employed in specific cases under reflux conditions.

-

Base and solvent : K₂CO₃ or Na₂CO₃ with mixed solvents (e.g., DMF/water, toluene/ethanol) are standard.

-

Temperature and time : Reactions typically proceed at 50–100°C for 3–30 hours, depending on substrate complexity.

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a transmetallation step , where the boronic acid transfers its aryl group to the palladium catalyst. The reaction mechanism involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylboronic acids exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of (2-Methoxyphenyl)boronic acid with structurally related compounds:

Structural and Electronic Effects

Key Research Findings

- Synthesis Optimization : High-purity boron compounds require excess oxalic acid to minimize impurities (e.g., residual boric acid in Na[BOB] synthesis).

- Environmental Impact : Boron-containing compounds like (2-Methoxyphenyl)boronic acid are less ecotoxic than zinc borate or boric acid in intumescent coatings.

- Material Science : Ortho-substituted arylboronic acids improve thermal stability in epoxy resins compared to para-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.